Thiophene-2,5-D2
Overview
Description
Thiophene-2,5-D2 is a deuterated derivative of thiophene, a sulfur-containing heterocyclic compound with the molecular formula C4H2D2S. Thiophene itself is a five-membered aromatic ring with one sulfur atom. The deuterium atoms in this compound replace the hydrogen atoms at the 2 and 5 positions of the thiophene ring, making it useful in various scientific studies due to its unique isotopic properties .
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to be biologically active compounds, playing a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
For instance, they are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives have been used in the synthesis of potential anticancer agents
Cellular Effects
Thiophene derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines
Molecular Mechanism
It is likely that it interacts with biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2,5-Dideuteriothiophene in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene-2,5-D2 can be synthesized through several methods. One common approach involves the deuteration of thiophene using deuterium gas (D2) in the presence of a catalyst. Another method includes the use of deuterated reagents in the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with deuterated sulfur sources .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes use deuterium gas and specialized catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to prevent the exchange of deuterium with hydrogen, maintaining the integrity of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions
Thiophene-2,5-D2 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and acylating agents.
Major Products
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, alkylated, and acylated thiophenes.
Scientific Research Applications
Thiophene-2,5-D2 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions, used in similar applications but with different physical and chemical properties.
Thiophene-2,5-dicarboxylic acid: A derivative with carboxyl groups at the 2 and 5 positions, used in polymer synthesis and other applications.
Uniqueness
Thiophene-2,5-D2 is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies and the development of deuterated drugs. Its isotopic composition can lead to different reaction kinetics and metabolic pathways compared to its non-deuterated counterparts .
Properties
IUPAC Name |
2,5-dideuteriothiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i3D,4D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPLMLYBLZKORZ-NMQOAUCRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(S1)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.